

# Lifitegrast-d6 CAS number and molecular weight information

Author: BenchChem Technical Support Team. Date: December 2025



# **In-Depth Technical Guide to Lifitegrast-d6**

This technical guide provides comprehensive information on the deuterated analog of Lifitegrast, **Lifitegrast-d6**, intended for researchers, scientists, and professionals in drug development. The guide details its chemical properties, the intricate signaling pathway of its parent compound, and generalized experimental protocols for its synthesis and analysis.

## **Core Compound Data**

**Lifitegrast-d6** is a deuterated form of Lifitegrast, an active pharmaceutical ingredient used in the treatment of keratoconjunctivitis sicca (dry eye syndrome). The incorporation of deuterium atoms can be useful in metabolic studies and as an internal standard in analytical assays. Below is a summary of the key quantitative data for both **Lifitegrast-d6** and its non-deuterated counterpart.

| Property          | Lifitegrast-d6                      | Lifitegrast               |
|-------------------|-------------------------------------|---------------------------|
| CAS Number        | 1025967-78-5 (chiral<br>unlabelled) | 1025967-78-5              |
| Molecular Formula | C29H18D6Cl2N2O7S                    | C29H24Cl2N2O7S            |
| Molecular Weight  | 621.51 g/mol                        | 615.48 g/mol [1][2][3][4] |



# Mechanism of Action: The LFA-1/ICAM-1 Signaling Pathway

Lifitegrast functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[3][5] It disrupts the interaction between LFA-1, an integrin found on the surface of T-cells, and its ligand, intercellular adhesion molecule-1 (ICAM-1).[1][3][6] ICAM-1 is expressed on the surface of various cells, including endothelial and antigen-presenting cells.[1] This LFA-1/ICAM-1 interaction is a critical step in the inflammatory cascade associated with dry eye disease.[1][6]

By binding to LFA-1, Lifitegrast blocks the formation of the immunological synapse between T-cells and antigen-presenting cells.[1] This inhibition prevents T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines, thereby reducing inflammation of the ocular surface.[1][6]



Click to download full resolution via product page

Lifitegrast inhibits the LFA-1/ICAM-1 interaction, blocking T-cell mediated inflammation.

## **Experimental Protocols**

The following sections outline generalized methodologies for the synthesis and analysis of Lifitegrast. These protocols are derived from various published procedures and should be adapted and optimized for specific laboratory conditions.

## **General Synthesis Workflow**



The synthesis of Lifitegrast is a multi-step process that typically involves the coupling of key intermediates. A common strategy involves the amidation of a protected 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivative with a protected L-phenylalanine analog, followed by coupling with benzofuran-6-carboxylic acid and subsequent deprotection steps.



Click to download full resolution via product page

A generalized workflow for the chemical synthesis of Lifitegrast.



## A representative synthetic approach involves:

- Amide Coupling: The initial step often consists of an amide coupling reaction between a
  protected form of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid and a chiral amino
  acid derivative.[5] Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
  (EDC) in the presence of hydroxybenzotriazole (HOBt) can be employed.[5]
- Second Amide Formation: This is followed by another amide formation with benzofuran-6carboxylic acid.
- Deprotection and Salt Formation: The final steps involve the removal of protecting groups and may include the formation of a salt, such as a dicyclohexylamine salt, to facilitate purification.[5]
- Final Product Isolation: The purified salt is then converted back to the free acid form of Lifitegrast.[5]

# Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is crucial for the analysis of Lifitegrast and the detection of any impurities or degradation products.

### Typical HPLC System and Conditions:

- Column: A C18 stationary phase is commonly used, for instance, a Shimadzu Ultra C18 (100 x 2.1 mm, 3.0 μm) or a SunFire C18 column (250 x 4.6 mm, 5 μm).[7][8]
- Mobile Phase: A gradient elution is often employed.
  - Mobile Phase A: An acidic aqueous solution, such as 0.1% orthophosphoric acid in water.
     [7]
  - Mobile Phase B: A mixture of organic solvents, for example, a 50:50 (v/v) mixture of acetonitrile and methanol.[7]
- Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[7]



- Detection: UV detection is suitable for Lifitegrast, with a wavelength set according to its UV absorbance profile.
- Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

#### Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

- Specificity
- Linearity
- Accuracy
- Precision (repeatability and intermediate precision)
- Limit of Detection (LOD) and Limit of Quantitation (LOQ)
- Robustness
- Solution Stability

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lifitegrast: A novel drug for treatment of dry eye disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. grokipedia.com [grokipedia.com]
- 5. Improved Synthesis Route for Lifitegrast ChemistryViews [chemistryviews.org]
- 6. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. (Open Access) A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC (2022) | Pannu S | 3 Citations [scispace.com]
- To cite this document: BenchChem. [Lifitegrast-d6 CAS number and molecular weight information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598858#lifitegrast-d6-cas-number-and-molecular-weight-information]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com